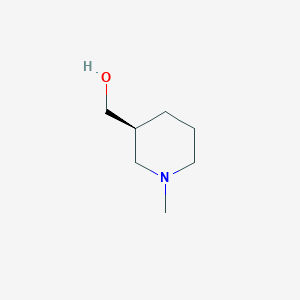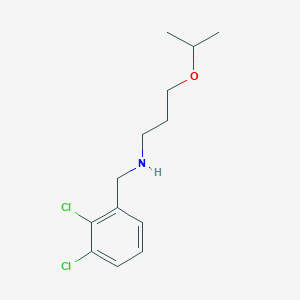
N-(2-(pyridin-4-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(pyridin-4-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . It also contains a pyrrole ring, which is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH . The compound also features an amide functional group, which consists of a carbonyl group (C=O) linked to a nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of the appropriate pyridine and pyrrole derivatives, possibly through a palladium-catalyzed cross-coupling reaction . The exact synthetic route would depend on the available starting materials and the specific substitution pattern on the pyridine and pyrrole rings.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of conjugated systems due to the aromatic rings and the amide functional group. This conjugation can have significant effects on the compound’s chemical properties, including its reactivity and the wavelengths of light it absorbs .Chemical Reactions Analysis
As an aromatic compound, “N-(2-(pyridin-4-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide” would be expected to undergo electrophilic aromatic substitution reactions . The presence of the electron-donating nitrogen atoms in the pyridine and pyrrole rings could direct electrophilic substitution to certain positions on these rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and aromatic systems. For example, it would likely have a relatively high melting point and boiling point due to the strong intermolecular forces (like hydrogen bonding and pi-stacking) between its molecules . Its solubility would depend on the solvent: it would likely be soluble in polar solvents due to its polar functional groups, but less soluble in nonpolar solvents .科学的研究の応用
Crystallographic Analysis
The crystal structure of related N-(pyridin-2-ylmethyl)benzamide derivatives shows variations in the orientation of the pyridine ring relative to the benzene ring, influencing molecular interactions and stability. This suggests potential applications in molecular engineering and design (Artheswari, Maheshwaran, & Gautham, 2019).
Polymerization Catalysts
N,O-bound α-iminocarboxamide complexes, similar in structure to the target compound, have been utilized as catalysts in ethylene polymerization, indicating the potential of N-(2-(pyridin-4-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide in similar applications (Rojas et al., 2007).
Synthetic Chemistry
The compound's structural relatives are used in domino reactions for synthesizing functionalized 2-pyrrolidinones, demonstrating its potential in complex organic synthesis and drug development (Gao, Sun, & Yan, 2013).
Histone Deacetylase Inhibition
Similar compounds, like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, have been explored as histone deacetylase inhibitors, implying potential therapeutic applications in cancer treatment (Zhou et al., 2008).
Improved Synthesis Processes
Research on the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide, a structurally related compound, underlines the importance of optimizing reaction conditions for efficient production, relevant for industrial-scale synthesis of related compounds (Dian, 2010).
Nickel Complex Formation
Studies on pyridinecarboxamidato-Nickel(II) Complexes, which share structural similarities, highlight the role of these compounds in forming metal complexes with potential applications in catalysis and material science (Lee, Bu, & Bazan, 2001).
Neuroleptic Activity
Research on benzamides indicates potential applications in neurology and psychiatry, especially in developing treatments for conditions like psychosis (Iwanami et al., 1981).
作用機序
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its specific molecular targets in the body. The compound could potentially interact with biological macromolecules (like proteins or DNA) through non-covalent interactions (like hydrogen bonding or pi-stacking) due to its aromatic rings and polar functional groups .
Safety and Hazards
将来の方向性
The study and application of “N-(2-(pyridin-4-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide” could go in many directions, depending on its properties and the interests of researchers. Potential areas of interest could include its synthesis and characterization, its reactivity and chemical transformations, its potential uses in medicine or materials science, and its environmental impact .
特性
IUPAC Name |
N-(2-pyridin-4-ylethyl)-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c22-18(20-12-9-15-7-10-19-11-8-15)16-3-5-17(6-4-16)21-13-1-2-14-21/h1-8,10-11,13-14H,9,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDNSQHROCRGJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(pyridin-4-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-(3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamido)-4-phenylthiophene-3-carboxylate](/img/structure/B2959960.png)

![N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2959962.png)



![2,2'-(2,4-dioxothieno[3,2-d]pyrimidine-1,3(2H,4H)-diyl)bis(N-(3,4-dimethoxyphenethyl)acetamide)](/img/no-structure.png)

![6-Cyclopropyl-N-[2-(1H-indol-3-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2959976.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2959977.png)
![Ethyl 5-[(2-chlorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2959978.png)
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(1H-pyrrol-1-yl)ethanone](/img/structure/B2959980.png)

![N-(1-cyanocyclohexyl)-2-[(5,7-dichloro-2-methylquinolin-8-yl)oxy]-N-methylacetamide](/img/structure/B2959982.png)